![molecular formula C21H26O3Si B13276129 (3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid](/img/structure/B13276129.png)
(3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a pent-4-enoic acid backbone. This compound is of interest in organic synthesis due to the stability and selectivity provided by the TBDPS group, which is commonly used to protect hydroxyl groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine . The reaction conditions are mild, and the TBDPS group is introduced selectively to the primary hydroxyl group. The general reaction scheme is as follows:
Protection Step: The hydroxyl group of the starting material is reacted with TBDPSCl in the presence of a base to form the TBDPS-protected intermediate.
Subsequent Functionalization: The protected intermediate can then undergo further functionalization to introduce the pent-4-enoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bond in the pent-4-enoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: The TBDPS group can be removed using tetrabutylammonium fluoride (TBAF) or other fluoride sources.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as a building block in the development of drug candidates and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid primarily involves the protection of hydroxyl groups. The TBDPS group provides steric hindrance, which prevents unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but with less steric bulk compared to TBDPS.
tert-Butyloxycarbonyl (Boc): Commonly used for protecting amines, but not as stable under acidic conditions.
Trimethylsilyl (TMS): A smaller silyl protecting group that is easily removed under mild conditions.
Uniqueness
The uniqueness of (3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid lies in the stability and selectivity provided by the TBDPS group. This group is more resistant to acidic hydrolysis and nucleophilic attack compared to other silyl protecting groups, making it particularly useful in complex synthetic sequences .
Properties
Molecular Formula |
C21H26O3Si |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(3S)-3-[tert-butyl(diphenyl)silyl]oxypent-4-enoic acid |
InChI |
InChI=1S/C21H26O3Si/c1-5-17(16-20(22)23)24-25(21(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h5-15,17H,1,16H2,2-4H3,(H,22,23)/t17-/m1/s1 |
InChI Key |
RVRVFVNPRQDCBG-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H](CC(=O)O)C=C |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CC(=O)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(2,6-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13276049.png)

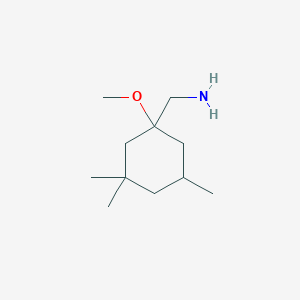
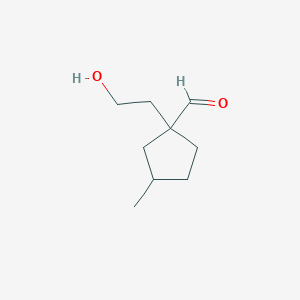
![2-{1-[(2-Hydroxypropyl)amino]propyl}phenol](/img/structure/B13276076.png)
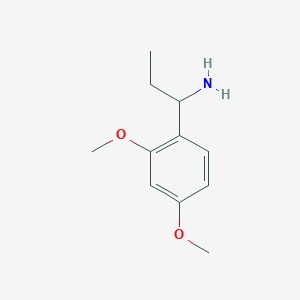
amine](/img/structure/B13276093.png)

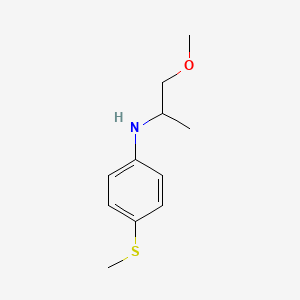
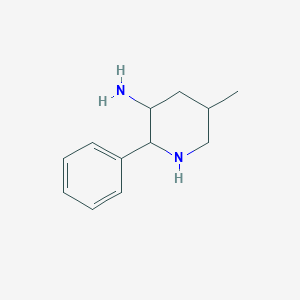


![4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine](/img/structure/B13276121.png)
![Methyl 9-oxo-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene-4-carboxylate](/img/structure/B13276122.png)
